2-(2,2-Dimetilacil)oxazol

Descripción general

Descripción

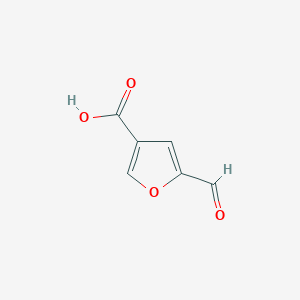

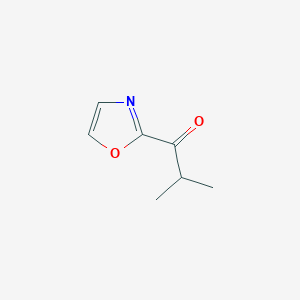

“2-(2,2-Dimethylacetyl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that consist of a five-membered aromatic ring with one oxygen atom and one nitrogen atom .

Synthesis Analysis

The synthesis of oxazole compounds, including “2-(2,2-Dimethylacetyl)oxazole”, is a complex process. One of the most common methods for synthesizing oxazoles is the cyclodehydration of amide oximes . Other methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .Molecular Structure Analysis

The molecular structure of “2-(2,2-Dimethylacetyl)oxazole” is characterized by a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The aromaticity of the oxazole ring is due to the 6 π electrons forming a conjugated system .Chemical Reactions Analysis

Oxazoles, including “2-(2,2-Dimethylacetyl)oxazole”, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity makes the compound more stable, with a boiling point of 70-72°C and a melting point of -25°C .Mecanismo De Acción

Target of Action

Oxazole derivatives have been found to interact with a wide range of biological targets . These include various enzymes and receptors, and their biological responses are often influenced by the presence of hetero atoms or groupings .

Mode of Action

Oxazole derivatives are known to interact with their targets through numerous non-covalent interactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2,2-Dimethylacetyl)oxazole has several advantages when used in laboratory experiments. It is relatively inexpensive, is widely available, and is easily synthesized. Additionally, it is soluble in a variety of solvents and can be used in a variety of reactions. However, 2-(2,2-Dimethylacetyl)oxazole is also limited in certain applications. It is not as reactive as other reagents, and can be difficult to handle in certain reactions.

Direcciones Futuras

The future of 2-(2,2-Dimethylacetyl)oxazole is promising. Its potential applications in the pharmaceutical and agricultural industries are vast, and further research is needed to explore its full potential. Additionally, research is needed to explore the potential of 2-(2,2-Dimethylacetyl)oxazole as an inhibitor of acetylcholinesterase, as an anti-inflammatory and antioxidant agent, and as a cytotoxic agent. Furthermore, research is needed to explore the potential of 2-(2,2-Dimethylacetyl)oxazole as a building block for the synthesis of other organic compounds, and as a catalyst in the synthesis of heterocyclic compounds.

Aplicaciones Científicas De Investigación

- Importancia Biológica: Los oxazoles son motivos estructurales esenciales que se encuentran en muchas moléculas bioactivas y fármacos. Exhiben una amplia gama de propiedades farmacológicas, incluidas actividades antibacterianas, antifúngicas, antivirales, anticancerígenas y antiinflamatorias .

- Ejemplos: Los fármacos que contienen un anillo de oxazol incluyen oxaprocina (un fármaco antiinflamatorio), voriconazol (un fármaco antifúngico) y sunitinib (un fármaco anticancerígeno) .

- Aplicación: Los investigadores han desarrollado nanocatalizadores magnéticos para la síntesis de varios derivados de oxazol. Estos MNPs permiten una separación simple de las mezclas de reacción utilizando un imán externo .

- Aplicaciones: Los científicos utilizan este método para sintetizar diversas moléculas que contienen oxazoles para posibles compuestos medicinales .

Química Medicinal y Descubrimiento de Fármacos

Nanocatalizadores Magnéticos para la Síntesis de Oxazoles

Síntesis de Oxazoles de Van Leusen

Potencial Antibacteriano

Propiedades

IUPAC Name |

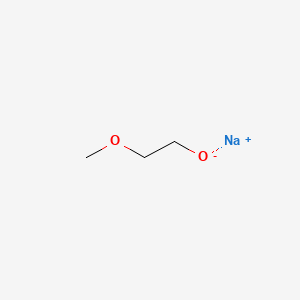

2-methyl-1-(1,3-oxazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)6(9)7-8-3-4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYVQDCWEITXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642054 | |

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-12-1 | |

| Record name | 2-Methyl-1-(2-oxazolyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-methyl-5-{[4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B1613568.png)